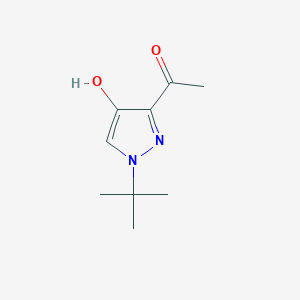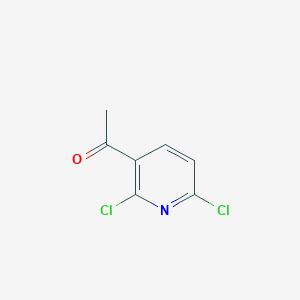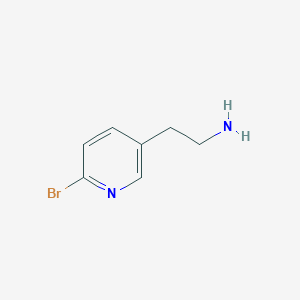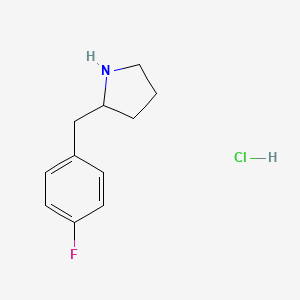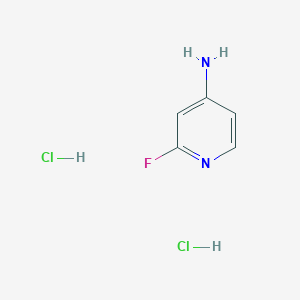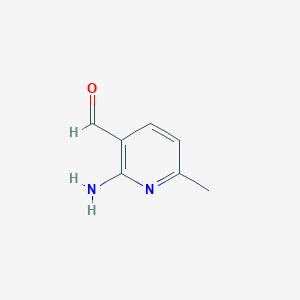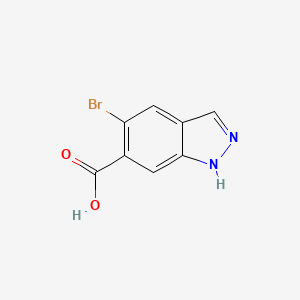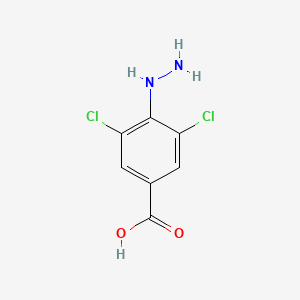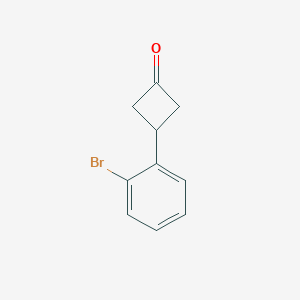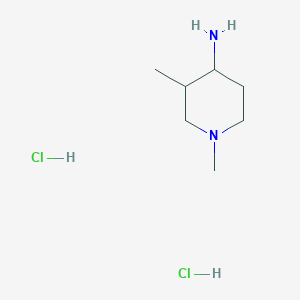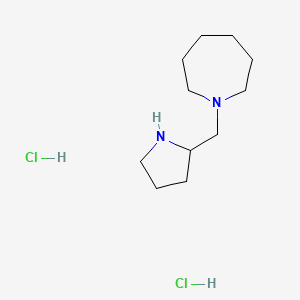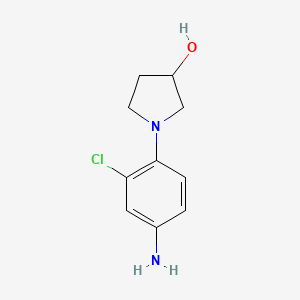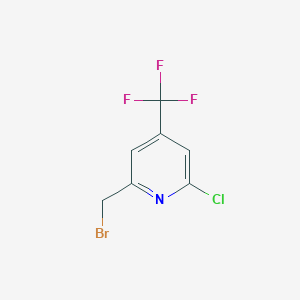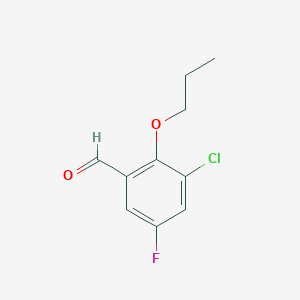
3-氯-5-氟-2-丙氧基苯甲醛
描述
3-Chloro-5-fluoro-2-propoxybenzaldehyde is a compound with the molecular formula C10H10ClFO2 . It has an average mass of 216.637 Da and a monoisotopic mass of 216.035339 Da . This compound is used in a variety of scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-2-propoxybenzaldehyde consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-fluoro-2-propoxybenzaldehyde include a molecular weight of 216.63 g/mol. Other properties such as melting point, boiling point, and density are not specified in the search results .科学研究应用
合成和抗癌活性
包括与3-氯-5-氟-2-丙氧基苯甲醛在结构上相关的氟代苯甲醛已被用于合成氟代代斯奔类化合物。这些化合物在抗癌研究中展现出显著的潜力,氟代康柏他斯汀表现出强大的细胞生长抑制性能。这表明氟代苯甲醛在开发新型抗癌药物中的作用(Lawrence et al., 2003)。
抗氧化活性
结构类似物4-氟苯甲醛已被用于制备噻唑烷-4-酮衍生物,展示出有希望的抗氧化活性。这表明氟代苯甲醛在合成具有潜在治疗应用的化合物,包括抗氧化性能(El Nezhawy et al., 2009)。
结构和振动研究
像4-氯-3-氟苯甲醛这样的化合物已被广泛研究其结构特征,使用X射线衍射、傅里叶变换红外光谱和拉曼光谱等技术。这些研究有助于理解氟代苯甲醛在各个领域,包括材料科学和分子工程中的分子行为和潜在应用(Parlak et al., 2014)。
环境应用
使用大孔树脂处理含有2-氯-6-氟苯甲醛等化合物的废水已展示出高COD去除效率。这展示了管理和处理氟代苯甲醛及其衍生物制造过程中的危险废物的潜在环境应用(Xiaohong et al., 2009)。
属性
IUPAC Name |
3-chloro-5-fluoro-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-3-14-10-7(6-13)4-8(12)5-9(10)11/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOIJVBQFLNSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-propoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



